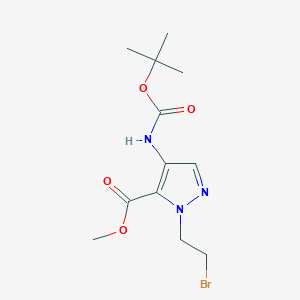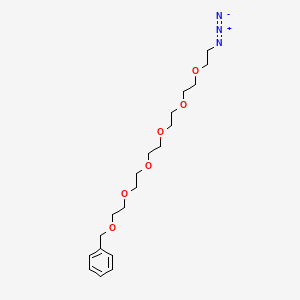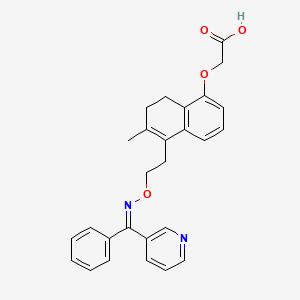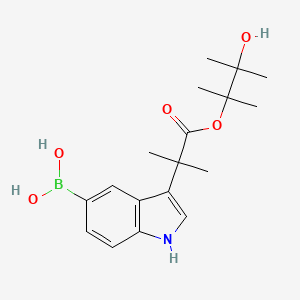
(3R-cis)-1,3-Dimethyl-4-phenyl-4-piperidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R-cis)-1,3-Dimethyl-4-phenyl-4-piperidinol is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R-cis)-1,3-Dimethyl-4-phenyl-4-piperidinol typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and controlled pH to maintain the integrity of the chiral center .
Industrial Production Methods
In industrial settings, the production of this compound may involve biocatalytic processes. These processes utilize enzymes to achieve high enantioselectivity and regioselectivity, making them more efficient and environmentally friendly compared to traditional chemical synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
(3R-cis)-1,3-Dimethyl-4-phenyl-4-piperidinol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various alcohols, amines, and substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
(3R-cis)-1,3-Dimethyl-4-phenyl-4-piperidinol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals
Mécanisme D'action
The mechanism of action of (3R-cis)-1,3-Dimethyl-4-phenyl-4-piperidinol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets. The pathways involved include inhibition of enzyme activity and modulation of receptor functions, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3S-cis)-1,3-Dimethyl-4-phenyl-4-piperidinol
- (3R-trans)-1,3-Dimethyl-4-phenyl-4-piperidinol
- (3S-trans)-1,3-Dimethyl-4-phenyl-4-piperidinol
Uniqueness
(3R-cis)-1,3-Dimethyl-4-phenyl-4-piperidinol is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties compared to its stereoisomers. This uniqueness makes it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C13H19NO |
|---|---|
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
(3R)-1,3-dimethyl-4-phenylpiperidin-4-ol |
InChI |
InChI=1S/C13H19NO/c1-11-10-14(2)9-8-13(11,15)12-6-4-3-5-7-12/h3-7,11,15H,8-10H2,1-2H3/t11-,13?/m1/s1 |
Clé InChI |
YRQCJPVAIPXQDQ-JTDNENJMSA-N |
SMILES isomérique |
C[C@@H]1CN(CCC1(C2=CC=CC=C2)O)C |
SMILES canonique |
CC1CN(CCC1(C2=CC=CC=C2)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N,N-bis[2-(2-hydroxyethoxy)ethyl]pentanamide](/img/structure/B11827802.png)
![1-{5-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B11827813.png)











